DMPQ Dihydrochloride

Kinase Selectivity PDGFRβ EGFR

Choose DMPQ dihydrochloride for its unmatched >100-fold selectivity for PDGFRβ over EGFR, ErbB2, PKA, PKC, and p56. Unlike broad-spectrum RTKIs, this tool compound's clean pharmacology ensures unambiguous results in vascular biology, neurobiology, and cancer-associated fibroblast studies. High aqueous solubility enables consistent liquid handling. Available in high purity, ready-to-use format for robust HTS and target validation.

Molecular Formula C16H16Cl2N2O2
Molecular Weight 339.22
CAS No. 1123491-15-5; 137206-97-4
Cat. No. B2497814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMPQ Dihydrochloride
CAS1123491-15-5; 137206-97-4
Molecular FormulaC16H16Cl2N2O2
Molecular Weight339.22
Structural Identifiers
SMILESCOC1=CC2=C(C=C(C=N2)C3=CC=NC=C3)C(=C1)OC.Cl.Cl
InChIInChI=1S/C16H14N2O2.2ClH/c1-19-13-8-15-14(16(9-13)20-2)7-12(10-18-15)11-3-5-17-6-4-11;;/h3-10H,1-2H3;2*1H
InChIKeyYBBAOKYVJCNJIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





DMPQ Dihydrochloride CAS 1123491-15-5: A Selective PDGFRβ Kinase Inhibitor for Research Procurement


DMPQ dihydrochloride, chemically designated as 5,7-dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride, is a synthetic quinoline derivative that functions as a potent and highly selective inhibitor of the human vascular beta-type platelet-derived growth factor receptor tyrosine kinase (PDGFRβ). The compound demonstrates an IC50 of 80 nM against PDGFRβ [1]. As the dihydrochloride salt form of the free base (CAS 137206-97-4), it exhibits enhanced aqueous solubility , making it a practical tool compound for in vitro and cellular assays aimed at dissecting PDGFRβ-specific signaling pathways.

Why DMPQ Dihydrochloride Cannot Be Substituted with Generic PDGFR Inhibitors: The Selectivity Imperative


A broad-spectrum or pan-kinase inhibitor is not functionally equivalent to DMPQ dihydrochloride in experimental contexts requiring isolated interrogation of the PDGFRβ pathway. Commonly used multi-targeted receptor tyrosine kinase inhibitors (RTKIs) such as Sunitinib, Sorafenib, and Regorafenib exhibit potent activity against VEGFR, c-KIT, FLT3, and FGFR families alongside PDGFRβ, introducing confounding variables that obscure PDGFRβ-specific phenotypic outcomes [1]. In contrast, DMPQ dihydrochloride was specifically characterized to minimize this polypharmacology, displaying >100-fold selectivity for PDGFRβ over a panel of diverse kinases, including EGFR, ErbB2, p56, PKA, and PKC [2]. For researchers mapping PDGFRβ-dependent signaling, vascular biology, or stromal contributions to disease, the use of a non-selective alternative risks misattribution of effects to off-target kinase inhibition. The quantitative evidence below substantiates why DMPQ dihydrochloride is the appropriate selection when PDGFRβ pathway exclusivity is the primary experimental requirement.

DMPQ Dihydrochloride Quantitative Evidence Guide: Verifiable Differentiation for Scientific Procurement


Kinase Selectivity Profile of DMPQ Dihydrochloride: PDGFRβ vs. EGFR Family and Serine/Threonine Kinases

DMPQ dihydrochloride demonstrates a high degree of selectivity for PDGFRβ over a panel of tyrosine and serine/threonine kinases. The compound's IC50 for PDGFRβ is 80 nM, while its activity against EGFR, ErbB2, p56, PKA, and PKC is >100-fold lower [1]. In comparison, multi-targeted inhibitors like Sunitinib exhibit potent activity against VEGFR2 (IC50 = 10 nM) and PDGFRβ (IC50 = 8 nM) with little discrimination, making it unsuitable for PDGFRβ-specific pathway studies [2]. This narrow selectivity profile is a defining feature that distinguishes DMPQ from clinically utilized multi-kinase inhibitors.

Kinase Selectivity PDGFRβ EGFR PKC PKA

Comparative PDGFRβ Inhibitory Potency: DMPQ Dihydrochloride vs. SU-4312

When compared directly to SU-4312, another tool compound used to inhibit PDGFR, DMPQ dihydrochloride demonstrates significantly greater potency at the PDGFRβ kinase. DMPQ dihydrochloride inhibits PDGFRβ with an IC50 of 80 nM [1], whereas SU-4312 inhibits PDGFR kinase with an IC50 of 19.4 μM [2]. This represents a >240-fold difference in potency, highlighting DMPQ's superior utility as a potent probe for PDGFRβ-dependent cellular signaling, particularly in assays where high concentrations of SU-4312 may introduce off-target effects or solubility issues.

PDGFRβ Inhibition Kinase Assay SU-4312

Functional PDGFRβ Pathway Validation: DMPQ Dihydrochloride Reverses PDGFRβ-Driven Cancer Cell Migration at 1.0 μM

DMPQ dihydrochloride demonstrates functional on-target activity in a cellular context. In a study examining the role of PDGFRβ in colorectal cancer progression, treatment of CT26 mouse colon cancer cells with DMPQ dihydrochloride at a concentration of 1.0 μM for 36 hours effectively reversed the enhanced cell migration phenotype driven by PPARD-mediated upregulation of PDGFRβ [1]. While no direct comparator compound was tested in this specific assay, the study establishes that DMPQ at a physiologically relevant concentration can functionally antagonize PDGFRβ signaling in a disease-relevant model, moving beyond biochemical IC50 values to demonstrate cellular pathway engagement.

Colon Cancer Cell Migration PDGFRβ Functional Assay

Comparative PDGFRβ Inhibitory Potency and Selectivity: DMPQ Dihydrochloride vs. Novel 2-Oxoindole Derivatives and Sunitinib

In a recent study characterizing novel 2-oxoindole derivatives as multi-kinase inhibitors, the reference compound Sunitinib exhibited an IC50 of 2.13 nM against PDGFRβ, which is approximately 37.5-fold more potent than DMPQ dihydrochloride's IC50 of 80 nM [1][2]. However, this higher potency comes at the cost of selectivity. The same study showed Sunitinib also potently inhibits VEGFR-2 (IC50 = 78.46 nM) and PDGFRα (IC50 = 43.88 nM), while DMPQ's selectivity profile was characterized as >100-fold over a panel of kinases including EGFR, ErbB2, PKA, and PKC [2]. Furthermore, the study's lead compounds (6f and 9f) were designed to be multi-targeted, with IC50 values of 6.18 nM and 6.62 nM against PDGFRβ, respectively, but also potently inhibited PDGFRα and VEGFR-2 [1]. This underscores DMPQ's niche: it is not the most potent PDGFRβ inhibitor, but its value proposition rests on its defined narrow selectivity, making it a superior choice when the experimental goal is to isolate PDGFRβ signaling without confounding inhibition of closely related kinases like PDGFRα or VEGFR-2.

PDGFRβ Inhibition Kinase Profiling Sunitinib 2-Oxoindole

Recommended Research Application Scenarios for DMPQ Dihydrochloride Based on Verifiable Evidence


Dissecting PDGFRβ-Specific Signaling in Vascular Biology and Pericyte Function

In neuroscience and vascular biology research, where PDGFRβ signaling in pericytes is critical for blood-brain barrier integrity and neurovascular coupling, DMPQ dihydrochloride serves as an essential tool for isolating PDGFRβ-specific effects. Its >100-fold selectivity over EGFR, ErbB2, PKA, and PKC [1] ensures that observed changes in pericyte function, neuroinflammation, or vascular remodeling are attributable to PDGFRβ inhibition rather than confounding kinase activity. This contrasts with broader spectrum inhibitors like Sunitinib or Sorafenib, which simultaneously target VEGFR and other RTKs, complicating interpretation in complex neurovascular models.

Investigating Stromal Contributions to Tumor Microenvironment and Metastasis

In cancer research, particularly studies focused on the role of cancer-associated fibroblasts (CAFs) and stromal PDGFRβ signaling in tumor progression and metastasis, DMPQ dihydrochloride provides a cleaner pharmacological probe than clinically used multi-kinase inhibitors. The functional evidence demonstrating that DMPQ at 1.0 μM reverses PDGFRβ-driven colon cancer cell migration [2] supports its use in dissecting the specific contribution of PDGFRβ to tumor cell motility and invasion. This allows researchers to differentiate PDGFRβ-dependent stromal effects from direct anti-angiogenic effects on tumor vasculature (which would be mediated by VEGFR inhibition in less selective compounds).

High-Throughput Screening and Secondary Validation Assays for PDGFRβ Pathway Modulators

Given its well-characterized potency (IC50 = 80 nM) and defined selectivity window (>100-fold over a panel of kinases) [1], DMPQ dihydrochloride is ideally suited as a reference standard and control compound in high-throughput screening (HTS) campaigns and secondary validation assays aimed at identifying novel PDGFRβ pathway modulators. Its aqueous solubility (≥10 mg/mL in water as the dihydrochloride salt) facilitates automated liquid handling and preparation of consistent stock solutions, reducing technical variability in large-scale screening efforts. The compound's selectivity profile provides a benchmark against which the specificity of new chemical entities can be measured.

Target Validation Studies in Fibrotic Diseases and Wound Healing Models

PDGFRβ signaling is a central mediator of fibroblast activation and extracellular matrix deposition in fibrotic diseases and wound healing. DMPQ dihydrochloride's selective inhibition of PDGFRβ, without confounding activity against other kinases implicated in fibrosis such as EGFR or FGFR, makes it a valuable tool for target validation studies in this area. Researchers can use DMPQ to specifically interrogate the contribution of PDGFRβ to fibroblast proliferation, migration, and collagen synthesis, enabling a clear assessment of whether PDGFRβ antagonism alone is sufficient to modulate fibrotic outcomes in vitro and in vivo models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMPQ Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.